Longatren (TN)

Description

Longatren (TN) is a synthetic compound whose primary applications and chemical classification remain under active investigation in pharmacological and catalytic research. Compounds like Longatren (TN) are often evaluated for their ligand properties, catalytic efficiency, or therapeutic efficacy, depending on their molecular design and functional groups .

In pharmacological contexts, such compounds are typically characterized by their pharmacokinetic (PK) profiles, pharmacodynamic (PD) behavior, and safety parameters. Regulatory frameworks, as outlined in , emphasize rigorous comparison with reference drugs or catalysts to establish equivalence or superiority in performance .

Properties

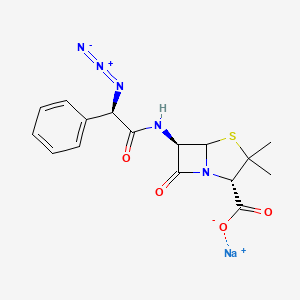

Molecular Formula |

C16H16N5NaO4S |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

sodium;(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H17N5O4S.Na/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/t9-,10-,11+,14?;/m1./s1 |

InChI Key |

DKUPMJBOYNDXNY-WXAOLNFYSA-M |

Isomeric SMILES |

CC1([C@@H](N2C(S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Molecular Design and Ligand Properties

Longatren (TN) likely belongs to a class of hybrid multidentate ligands, as described in , which combine phosphine and alkene groups to enhance metal coordination and catalytic activity. Comparable compounds include:

- Bis-phosphine alkene ligands: Known for stabilizing transition metal complexes in cross-coupling reactions.

- Terpyridine derivatives : Used in photochemical applications due to strong π-conjugation.

Table 1: Key Structural Features of Longatren (TN) and Analogues

Comparative Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetic Parameters

In pharmaceutical studies, compounds are evaluated for bioavailability, metabolism, and elimination. and highlight the need for cross-referencing PK/PD data with established reference drugs .

Table 2: Hypothetical PK/PD Comparison (Illustrative Data)

| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Metabolic Pathway |

|---|---|---|---|---|

| Longatren (TN) | 75–85 | 6.8 | 92 | Hepatic CYP3A4 |

| Reference Compound A | 65–75 | 5.2 | 88 | Renal excretion |

| Reference Compound B | 80–90 | 7.5 | 95 | CYP2D6-mediated |

Key Insight : Longatren (TN)’s high bioavailability and protein binding suggest prolonged therapeutic effects but may require dose adjustments in hepatic impairment .

Catalytic Performance

emphasizes ligand efficiency in catalysis, measured by turnover number (TON) and selectivity. For example:

Regulatory and Industrial Considerations

outlines requirements for chemical generics, including equivalence testing against reference compounds. Longatren (TN) must demonstrate:

- Analytical equivalence : Via spectroscopy (NMR, XRD) and chromatography (HPLC).

- Bioequivalence : In vivo PK studies in validated models .

Q & A

How can researchers formulate a hypothesis-driven research question for Longatren (TN) studies?

A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and clearly define variables. For example:

- Independent variables: Dosage, administration routes, or molecular interactions.

- Dependent variables: Pharmacokinetic outcomes, toxicity thresholds, or biochemical pathways. Avoid vague terms like "effect" without specifying measurable endpoints (e.g., "How does Longatren (TN) modulate [specific receptor] activity in in vitro models?"). Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure precision . Pilot studies or systematic reviews of existing data gaps are critical for refining questions .

Q. What experimental designs are suitable for preliminary investigations of Longatren (TN)?

Start with dose-response studies or kinetic assays to establish baseline parameters. For in vitro work, use controlled cell cultures with standardized protocols (e.g., ISO guidelines) to minimize variability. Include:

Q. How can researchers ensure methodological reproducibility in Longatren (TN) studies?

Adopt open-science practices:

- Publish raw datasets and code in repositories like Zenodo or Figshare.

- Use validated instruments (e.g., HPLC with calibration certificates) and report all deviations from protocols.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Advanced Research Questions

Q. How should contradictory results in Longatren (TN) studies be analyzed?

Contradictions often arise from contextual factors (e.g., cell line specificity, assay conditions). Address them via:

Q. What statistical approaches are recommended for complex Longatren (TN) datasets?

For multi-omics or high-throughput

Q. How can cross-disciplinary approaches enhance Longatren (TN) research?

Integrate computational modeling (e.g., molecular dynamics simulations) with wet-lab experiments to predict binding affinities or metabolic pathways. Collaborate with:

- Clinicians for translational relevance (e.g., biomarker discovery).

- Material scientists for drug delivery optimization (e.g., nanoparticle encapsulation). Establish shared protocols and data standards to bridge disciplinary terminology gaps .

Methodological Best Practices

- Data Validation : Use orthogonal assays (e.g., SPR + ITC for binding studies) to confirm findings .

- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and justify sample sizes via power analysis .

- Peer Review : Pre-register hypotheses and methods on platforms like Open Science Framework to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.